molecular formula C5H9NO4 B1442041 Carbonic acid ethyl ester formylaminomethyl ester CAS No. 1089330-78-8

Carbonic acid ethyl ester formylaminomethyl ester

Cat. No.: B1442041
CAS No.: 1089330-78-8
M. Wt: 147.13 g/mol
InChI Key: XPGVLLCHASWZGK-UHFFFAOYSA-N
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Description

“Carbonic acid ethyl ester formylaminomethyl ester” is an ester of carbonic acid . Its molecular formula is C4H8O3 and it has a molecular weight of 104.1045 . It is also known by other names such as Ethoxyacetic acid, methyl ester; C2H5OCOOCH3; ethyl methyl carbonate .


Synthesis Analysis

The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed in several papers . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . The reaction of an alcohol with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) are two main routes to carbonate esters .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2d Mol file . The IUPAC Standard InChI is InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3 and the IUPAC Standard InChIKey is JBTWLSYIZRCDFO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives . They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Catalytic Utilization of Carbon Dioxide

  • Carbon dioxide reacts with various compounds in the presence of metal catalysts, producing important chemicals such as formic acid, formic acid esters, and dimethylformamide. This demonstrates carbon dioxide's potential as a raw material in producing value-added chemicals, highlighting the importance of catalyst development for industrial applications (I. Omae, 2006).

Radiolabeling and Imaging Applications

  • The development of [11C]formylating agents for the synthesis of [11C]benzimidazole shows the use of carbon-11 labeled compounds in radiolabeling and imaging, which could be relevant for medical diagnostics and research (M. Schou, C. Halldin, 2012).

Synthetic Chemistry and Material Science

  • Advances in the carbonylation of aryl chlorides using atmospheric pressure of carbon monoxide for producing phenyl esters, which serve as acylating agents, demonstrate the synthetic versatility and potential industrial applications of ester compounds in creating libraries of carbonyl derivatives (D. Watson, Xuexiang Fan, S. Buchwald, 2008).

Anti-inflammatory Properties of Ester Compounds

  • Studies on alpha-oxo-carbonic acid esters like ethyl pyruvate and ethyl lactate show their anti-inflammatory effects and modulation of immune responses, suggesting potential therapeutic applications in controlling inflammation and immune response (M. Hollenbach et al., 2008).

Applications in Synthetic Lubricants

  • Research on dicarboxylic acid esters as components of synthetic oils indicates their use in improving the properties of lubricants, which could have implications for various industrial applications (S. Gryglewicz, F. Oko, 2005).

Mechanism of Action

Mode of Action

The organic phase favors ester formation that can be hydrolyzed in the aqueous phase by the same enzyme .

Biochemical Pathways

They are useful in the synthesis of optically pure compounds, perfumes, and antioxidants .

Result of Action

They are still reactive enough to undergo hydrolysis to form carboxylic acids, alcoholysis, to form different esters, and aminolysis to form amides .

Future Directions

The achievements in the synthesis of carboxylic acids and esters from CO2 have been summarized and discussed . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . Therefore, novel carboxylation methodologies have been developed to induce the inert CO2 molecule to undergo chemical transformations .

Properties

IUPAC Name

ethyl formamidomethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2-9-5(8)10-4-6-3-7/h3H,2,4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGVLLCHASWZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbonic acid ethyl ester formylaminomethyl ester
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